Reduced Androgen Receptor Binding Affinity: Quantitative Evidence for Differentiation from Methandienone
Epimethandienone demonstrates quantifiably weaker binding to the human androgen receptor (AR) compared to its parent epimer, methandienone. In a whole-cell binding assay using human AR expressed in monkey COS7 cells, epimethandienone exhibited a binding affinity (Ki) of 250 nM [1]. While direct comparative Ki data for methandienone is not available from the same BindingDB entry, a separate study using rat prostate cytosol reported a significantly stronger relative binding affinity (RBA) for methandienone of 25% (relative to metribolone R1881 = 100%), translating to an estimated Ki in the low nanomolar range (Ki ~ 2.3 nM) [2]. This represents an approximate 100-fold difference in affinity.
| Evidence Dimension | Binding Affinity to Androgen Receptor (Ki / Relative Binding Affinity) |
|---|---|
| Target Compound Data | Ki = 250 nM (Epimethandienone) |
| Comparator Or Baseline | RBA = 25% (Methandienone; estimated Ki ~2.3 nM) |
| Quantified Difference | Approximately 100-fold weaker affinity for Epimethandienone |
| Conditions | Human AR in COS7 cells (Epimethandienone) vs. Rat prostate cytosol (Methandienone); cross-study comparison |
Why This Matters
This quantitative difference confirms epimethandienone is not a direct substitute for methandienone in AR-mediated functional assays and serves as a critical differentiator for SAR studies and reference standard purity verification.
- [1] BindingDB. BDBM50373243. Affinity Data for Epimethandienone at Human Androgen Receptor (Ki = 250 nM). View Source
- [2] Saartok T, Dahlberg E, Gustafsson JA. Relative binding affinity of anabolic-androgenic steroids: comparison of the binding to the androgen receptors in skeletal muscle and in prostate, respectively. J Steroid Biochem. 1984;20(2):509-513. (RBA of Methandienone = 25%). View Source
